molecular formula C7H16ClN B2761914 Tert-butyl(prop-2-en-1-yl)amine hydrochloride CAS No. 16486-67-2

Tert-butyl(prop-2-en-1-yl)amine hydrochloride

Cat. No.: B2761914
CAS No.: 16486-67-2
M. Wt: 149.66
InChI Key: FMSAMRAYNCEIOW-UHFFFAOYSA-N
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Description

Tert-butyl(prop-2-en-1-yl)amine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a derivative of tert-butylamine, where the tert-butyl group is attached to a prop-2-en-1-yl group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl(prop-2-en-1-yl)amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with prop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields tert-butyl(prop-2-en-1-yl)amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The final product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(prop-2-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl(prop-2-en-1-yl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl(prop-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl(prop-2-en-1-yl)amine hydrochloride is unique due to the presence of both tert-butyl and prop-2-en-1-yl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for research applications .

Properties

IUPAC Name

2-methyl-N-prop-2-enylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-5-6-8-7(2,3)4;/h5,8H,1,6H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSAMRAYNCEIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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